molecular formula C22H14BrFN2O B4691167 2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide

Cat. No.: B4691167
M. Wt: 421.3 g/mol
InChI Key: CVRZDQLBRCISFH-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a bromophenyl group at the second position and a fluorophenyl group at the nitrogen atom of the carboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route is as follows:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated at the second position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated quinoline is reacted with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide
  • 2-(3-bromophenyl)-N-(4-fluorophenyl)quinoline-4-carboxamide
  • 2-(4-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide

Uniqueness

2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its electronic properties and biological activity. This unique structure can result in distinct pharmacological profiles and material properties compared to similar compounds.

Properties

IUPAC Name

2-(3-bromophenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrFN2O/c23-15-6-3-5-14(11-15)21-13-19(18-9-1-2-10-20(18)26-21)22(27)25-17-8-4-7-16(24)12-17/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRZDQLBRCISFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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